Cas no 229028-67-5 (2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid)

2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid is a versatile intermediate in organic synthesis, offering a high degree of functionality. This compound is characterized by its selective protection of the amino group, facilitating synthetic transformations without compromising the cyano functionality. Its unique structure and stability make it ideal for applications in pharmaceuticals, agrochemicals, and materials science.
2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid structure
229028-67-5 structure
Product Name:2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid
CAS No:229028-67-5
MF:C9H14N2O4
MW:214.218462467194
MDL:MFCD06656845
CID:245177
PubChem ID:14585624
Update Time:2025-07-19

2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid,3-cyano-2-[[(1,1-dimethylethoxy)carbonyl]amino]-
    • Alanine,3-cyano-N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
    • boc-beta-cyano-dl-alanine
    • 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid
    • Alanine, 3-cyano-N-[(1,1-dimethylethoxy)carbonyl]- (9CI)
    • 229028-67-5
    • SY261992
    • IVKMLPKBZQTAMQ-UHFFFAOYSA-N
    • 3-cyano-2-(1,1-dimethylethoxy) methanamidopropionic acid
    • (R)-2-(Boc-amino)-3-cyanopropanoic Acid
    • 2-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoic acid
    • AB89228
    • FT-0679739
    • (S)-3-Cyano-2-(Boc-amino)propanoic acid
    • SCHEMBL999757
    • 3-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • AKOS032947913
    • Boc-Beta-Cyano-Ala-Oh
    • 3-cyano-2-(1,1-dimethylethoxy) methanamido-propionic acid
    • 3-cyano-2-(1,1-dimethylethoxy) methanamido propionic acid
    • MFCD00236830
    • 3-cyano-2- (1,1-dimethylethoxy) methanamido-propionic acid
    • Boc-beta-cyano-D-Ala-OH
    • EN300-314391
    • MDL: MFCD06656845
    • Inchi: 1S/C9H14N2O4/c1-9(2,3)15-8(14)11-6(4-5-10)7(12)13/h6H,4H2,1-3H3,(H,11,14)(H,12,13)
    • InChI Key: IVKMLPKBZQTAMQ-UHFFFAOYSA-N
    • SMILES: O(C(NC(C(=O)O)CC#N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 214.09542
  • Monoisotopic Mass: 214.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 6
  • Complexity: 297
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4A^2
  • XLogP3: 0.2

Experimental Properties

  • PSA: 99.42

2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid Pricemore >>

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Additional information on 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid

Professional Introduction to Compound with CAS No. 229028-67-5 and Product Name: 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid

2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid, identified by its CAS number 229028-67-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biotechnology. This compound, featuring a unique structural motif comprising an amino group protected by a tert-butoxy carbonyl (Boc) moiety and a cyano substituent on the propanoic acid backbone, exhibits remarkable potential in synthetic applications and drug development.

The Boc-protected amino group is a cornerstone in peptide synthesis and medicinal chemistry, providing stability under various reaction conditions while allowing for selective deprotection when desired. This feature makes the compound an invaluable intermediate in the construction of complex peptide analogs and peptidomimetics, which are widely explored for their biological activity and therapeutic efficacy. The presence of the cyano group introduces additional reactivity, enabling further functionalization through nucleophilic addition or transformation into other pharmacologically relevant moieties.

Recent advancements in the field of medicinal chemistry have highlighted the importance of propanoic acid derivatives in drug design. These compounds often serve as key building blocks in the synthesis of small-molecule inhibitors targeting various biological pathways. The combination of the Boc-protected amino group and the cyano substituent in this compound offers a versatile platform for exploring novel pharmacophores, particularly in the development of kinase inhibitors, protease inhibitors, and other enzyme-targeted therapeutics.

One of the most compelling aspects of 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid is its potential application in the synthesis of bioconjugates. Bioconjugation techniques involve linking small organic molecules to larger biomolecules such as peptides, proteins, or nucleic acids to enhance their stability, bioavailability, or target specificity. The compound’s structural features make it an excellent candidate for generating novel bioconjugates with applications in diagnostics, imaging, and targeted drug delivery systems.

In the realm of computational chemistry and molecular modeling, this compound has been studied for its interactions with biological targets. The cyano group’s ability to participate in hydrogen bonding and dipole-dipole interactions has been computationally analyzed to predict its binding affinity to specific enzymes and receptors. Such studies are crucial for rational drug design, enabling researchers to optimize molecular properties such as solubility, permeability, and metabolic stability before experimental validation.

The pharmaceutical industry has increasingly recognized the value of propanoic acid derivatives as scaffolds for drug discovery. These compounds often exhibit favorable pharmacokinetic profiles due to their balanced lipophilicity and polarity. The structural versatility of 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid, with its protected amino group and cyano functionality, aligns well with current trends in medicinal chemistry aimed at developing next-generation therapeutics with improved efficacy and reduced side effects.

Furthermore, the compound’s potential role in peptide mimetics has been explored in recent research. Peptide mimetics are designed to mimic the biological activity of natural peptides while offering advantages such as enhanced resistance to enzymatic degradation and improved pharmacokinetic properties. The presence of both the Boc-protected amino group and the cyano substituent provides a robust framework for designing peptidomimetics that can interact with biological targets with high specificity.

Industrial applications of this compound have also been investigated, particularly in the context of large-scale peptide synthesis. The reliability and scalability of synthetic routes involving 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid have been evaluated to ensure consistent quality for pharmaceutical manufacturing. Advances in synthetic methodologies have enabled efficient production processes that meet stringent regulatory requirements, making this compound a viable candidate for commercial use in drug development programs.

The environmental impact of using such compounds has also been considered in recent studies. Efforts have been made to develop green chemistry approaches that minimize waste generation and reduce hazardous byproducts during synthesis. The compatibility of 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid with sustainable chemical processes has been assessed, ensuring that its use aligns with global initiatives promoting environmental responsibility.

In conclusion, 2-{(tert-butoxy)carbonylamino}-3-cyanopropanoic acid (CAS No. 229028-67-5) represents a significant advancement in pharmaceutical chemistry and biotechnology. Its unique structural features, combined with its versatility in synthetic applications, make it a valuable tool for researchers developing novel therapeutics. As our understanding of biological pathways continues to evolve, compounds like this will play an increasingly critical role in addressing complex diseases through innovative drug design strategies.

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